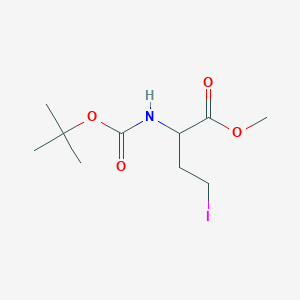

2-(Boc-amino)-4-iodobutyric acid methyl ester

Description

2-(Boc-amino)-4-iodobutyric acid methyl ester is a protected amino acid derivative featuring a tert-butyloxycarbonyl (Boc) group at the amino position, an iodine atom at the C4 position of the butyric acid chain, and a methyl ester at the carboxyl terminus. This compound is widely used in peptide synthesis and medicinal chemistry due to its stability under basic conditions and versatility in further functionalization.

Properties

IUPAC Name |

methyl 4-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18INO4/c1-10(2,3)16-9(14)12-7(5-6-11)8(13)15-4/h7H,5-6H2,1-4H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYAWQKJZQJHWPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCI)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18INO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection of Amino Precursors

The synthesis begins with the introduction of the tert-butoxycarbonyl (Boc) protecting group to the amino function of 4-halobutyric acid derivatives. This step prevents unwanted side reactions during subsequent transformations. Di-tert-butyl dicarbonate (Boc anhydride) is typically employed in the presence of a base such as triethylamine or sodium methoxide. For example, (S)-4-bromo-2-aminobutyric acid methyl ester undergoes Boc protection in tetrahydrofuran (THF) with diisopropylethylamine (DIPEA), achieving near-quantitative yields.

Halogen Exchange for Iodination

The critical iodination step replaces bromine or chlorine at the γ-position with iodine via a Finkelstein reaction. Sodium iodide (NaI) in acetone at elevated temperatures (70°C) facilitates this exchange. In one protocol, heating (S)-4-bromo-2-(Boc-amino)butyric acid methyl ester with excess NaI in acetone for 2 hours yielded 92% of the iodinated product. The reaction’s efficiency stems from acetone’s polar aprotic nature, which stabilizes the transition state and promotes halide displacement.

Esterification and Final Product Isolation

Esterification of the carboxylic acid moiety precedes or follows iodination, depending on the synthetic route. Methanol, activated with thionyl chloride (SOCl₂) or sulfuric acid, converts the acid to its methyl ester. Post-reaction purification often involves extraction with organic solvents (e.g., ether or dichloromethane), followed by drying over magnesium sulfate and concentration under reduced pressure.

Reaction Optimization and Yield Enhancement

Solvent and Temperature Effects

Optimized conditions for iodination require precise control of solvent polarity and temperature. Acetonitrile and acetone outperform dimethylformamide (DMF) due to their lower nucleophilicity, reducing side reactions. Heating to 70°C accelerates the halogen exchange while avoiding decomposition of the iodine substituent.

Stoichiometric Considerations

A 10:1 molar ratio of NaI to the brominated precursor ensures complete conversion. Excess iodide minimizes residual bromide contamination, which could interfere with downstream reactions.

Table 1: Comparative Yields Under Varied Conditions

| Precursor | Solvent | Temperature | NaI Equiv. | Yield | Source |

|---|---|---|---|---|---|

| 4-Bromo derivative | Acetone | 70°C | 10 | 92% | |

| 4-Chloro derivative | Acetonitrile | 60°C | 8 | 85% |

Industrial-Scale Production Strategies

Continuous Flow Systems

Industrial synthesis employs continuous flow reactors to enhance heat and mass transfer. Automated systems maintain precise stoichiometry and reduce reaction times by 40% compared to batch processes.

Purification Techniques

Flash chromatography with silica gel (ethyl acetate/hexane eluent) remains the gold standard for laboratory-scale purification. Industrially, crystallization from ethanol/water mixtures achieves >99% purity while minimizing solvent waste.

Stereochemical Control and Isomer Separation

The compound exists as (R)- and (S)-enantiomers, with distinct applications in asymmetric synthesis. Chiral HPLC using cellulose-based stationary phases (e.g., Chiralpak IC) resolves the isomers, while Mosher ester analysis confirms absolute configuration. The (S)-enantiomer (CAS 101650-14-0) predominates in pharmaceutical applications due to its compatibility with L-amino acid-based therapeutics.

Analytical Characterization

Spectroscopic Validation

Stability Profiling

The iodine substituent renders the compound light-sensitive. Storage at 2–8°C under argon extends shelf life to 12 months, whereas room-temperature degradation occurs within 4 weeks.

Applications in Peptide and Drug Synthesis

Peptidomimetic Building Blocks

The iodine atom enables Suzuki-Miyaura cross-coupling to introduce aromatic moieties, creating non-natural amino acids for kinase inhibitors.

Radiolabeling Precursors

Exchange of iodine-127 with iodine-125 provides radiotracers for positron emission tomography (PET) imaging.

Challenges and Mitigation Strategies

Regioselectivity in Cross-Coupling

Competing reactivity at β- and γ-positions is mitigated using bulky palladium catalysts (e.g., PdCl₂(dppf)), which favor γ-functionalization.

Chemical Reactions Analysis

Types of Reactions

2-(Boc-amino)-4-iodobutyric acid methyl ester can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other groups through nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) or potassium cyanide (KCN).

Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amino group.

Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.

Common Reagents and Conditions

Substitution: Sodium azide (NaN3), potassium cyanide (KCN), or other nucleophiles in polar aprotic solvents like dimethylformamide (DMF).

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products

Substitution: Formation of azido or cyano derivatives.

Deprotection: Free amino acid derivatives.

Hydrolysis: Carboxylic acid derivatives.

Scientific Research Applications

2-(Boc-amino)-4-iodobutyric acid methyl ester has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein modifications.

Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.

Industry: Applied in the production of fine chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 2-(Boc-amino)-4-iodobutyric acid methyl ester primarily involves its role as a protected amino acid derivative. The Boc group protects the amino function during various synthetic steps, preventing unwanted side reactions. The iodine atom allows for selective substitution reactions, enabling the introduction of different functional groups. Upon deprotection, the free amino group can participate in further reactions, such as peptide bond formation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

4-Iodobutyric Acid Ethyl Esters

- Example : 4-Iodobutyric acid ethyl ester (used in for synthesizing N-alkyl-N-methyltryptamines).

- Key Differences :

- Applications : Ethyl esters are preferred in prolonged reactions requiring delayed deprotection, whereas methyl esters are ideal for rapid saponification .

Boc-Protected Cycloaminyl Alkanoates

- Example: Methyl 2-[(Boc-amino)cycloaminyl]alkanoates ().

- Key Differences: Backbone Structure: Cycloaminyl groups introduce conformational rigidity, unlike the linear butyric acid chain in the target compound.

- Applications : Cycloaminyl derivatives are used as chiral building blocks in peptidomimetics, whereas the linear iodine-substituted chain in the target compound facilitates cross-coupling reactions .

Halogen-Substituted Analogs

Boc-4-Bromo-D-Phenylalanine Methyl Ester

- Structure : Aromatic bromine substitution vs. aliphatic iodine in the target compound ().

- Key Differences :

- Applications : Brominated aromatic compounds are common in kinase inhibitors, while iodinated aliphatic compounds are used in radiopharmaceuticals .

2-(4-Iodophenyl)acetic Acid Derivatives

Boc-L-Pro-L-Ile-OMe

- Example : Boc-L-Pro-L-Ile-OMe ().

- Key Differences: Peptide Backbone: Dipeptide unit vs. monomeric iodinated butyric acid. Deprotection Strategy: Boc groups in peptides are removed with trifluoroacetic acid (TFA), while the iodine in the target compound remains intact under acidic conditions .

- Applications: The target compound serves as a modified amino acid precursor, whereas dipeptide units are directly incorporated into peptide chains .

Data Tables

Table 1: Structural and Functional Comparison

| Compound | Molecular Weight | Functional Groups | Key Reactivity | Applications |

|---|---|---|---|---|

| 2-(Boc-amino)-4-iodobutyric acid methyl ester | 383.2 g/mol | Boc, I, methyl ester | SN2 substitutions, cross-coupling | Peptide tagging, radiopharmaceuticals |

| 4-Iodobutyric acid ethyl ester | 256.1 g/mol | I, ethyl ester | Alkylation, hydrolysis | N-Alkylamine synthesis |

| Boc-4-Bromo-D-phenylalanine methyl ester | 402.2 g/mol | Boc, Br (aromatic), methyl ester | Aromatic substitution | Kinase inhibitors |

| Methyl 2-[(Boc-amino)cycloaminyl]alkanoate | ~300-350 g/mol | Boc, cycloaminyl, methyl ester | Conformationally restricted synthesis | Peptidomimetics |

Table 2: Reaction Conditions and Stability

| Compound | Stability (pH) | Deprotection Method | Halogen Reactivity |

|---|---|---|---|

| This compound | Stable in base | Acid (TFA) for Boc removal | High (SN2, Suzuki coupling) |

| 4-Iodobutyric acid ethyl ester | Moderate in base | Base (KOH) for saponification | Moderate (requires catalysts) |

| Boc-L-Pro-L-Ile-OMe | Stable in base | Acid (TFA) for Boc removal | N/A |

| Boc-4-Bromo-D-phenylalanine methyl ester | Stable in acid/base | Acid (TFA) for Boc removal | Low (requires harsh conditions) |

Biological Activity

2-(Boc-amino)-4-iodobutyric acid methyl ester, also known as Methyl (S)-2-(Boc-amino)-4-iodobutanoate, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, applications, and research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a Boc (tert-butyloxycarbonyl) protecting group attached to an amino group and an iodo substituent on the butyric acid backbone. Its molecular formula is CHINO, with a molecular weight of approximately 307.14 g/mol .

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation : It can bind to certain receptors, modulating their activity and influencing signaling pathways relevant to various diseases.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound has antimicrobial properties, inhibiting the growth of various bacterial strains .

- Anticancer Potential : There is emerging evidence that it may possess anticancer activity through mechanisms such as apoptosis induction in cancer cells and inhibition of tumor growth .

- Neuroprotective Effects : Some studies have indicated potential neuroprotective properties, suggesting that it may be beneficial in neurodegenerative conditions .

Research Findings and Case Studies

Several studies have investigated the biological effects of this compound:

Synthesis and Yield

The synthesis of this compound typically involves the following steps:

Q & A

Q. Basic

- 1H/13C NMR : Identify Boc (δ ~1.4 ppm for tert-butyl), ester methyl (δ ~3.6-3.7 ppm), and iodinated CH2 (δ ~3.1-3.3 ppm).

- IR : Confirm ester carbonyl (~1740 cm⁻¹) and Boc carbamate (~1680 cm⁻¹).

- Mass Spectrometry : ESI-MS or EI-MS to verify molecular ion ([M+H]+) and fragmentation patterns. PubChem data (C10H18INO4) provides reference values for validation .

What are optimal conditions for Boc deprotection without ester cleavage?

Advanced

Boc removal typically requires acidic conditions (e.g., TFA in DCM or HCl/dioxane). The methyl ester remains stable under these conditions due to its lower electrophilicity compared to benzyl or phenacyl esters. After deprotection, neutralize with a weak base (e.g., NaHCO3) and purify via extraction. Stability tests (HPLC) are critical to confirm no ester hydrolysis .

How can purity be assessed post-synthesis?

Q. Basic

- HPLC : Use a C18 column with UV detection (λ = 210-220 nm) and acetonitrile/water gradients.

- TLC : Employ silica plates with ethyl acetate/hexane (1:2); visualize with ninhydrin (for free amines) or UV.

- Elemental Analysis : Match calculated vs. observed C/H/N percentages to confirm purity .

What strategies mitigate side reactions in peptide synthesis applications?

Q. Advanced

- Orthogonal Protection : Use acid-labile Boc with base-stable esters (e.g., methyl) to avoid overlapping deprotection.

- Low-Temperature Reactions : Perform alkylations at 0–4°C to minimize racemization.

- Kinetic Monitoring : Use inline FTIR or quenching experiments to track iodine displacement efficiency .

How should this compound be stored to ensure stability?

Basic

Store under inert gas (Ar/N2) in sealed, light-resistant containers at room temperature. Desiccants (e.g., silica gel) prevent moisture-induced hydrolysis. Regularly check for discoloration or precipitates, which indicate degradation .

How does steric hindrance from the Boc group affect reactivity?

Advanced

The bulky tert-butyl group can slow nucleophilic attacks at the β-carbon. Computational modeling (DFT) or kinetic studies (e.g., variable-temperature NMR) help quantify steric effects. Strategies like using polar aprotic solvents (DMF, DMSO) or phase-transfer catalysts (e.g., TBAB) enhance reaction rates .

What are the challenges in scaling up synthesis?

Q. Advanced

- Iodine Handling : Use controlled addition of NaI to avoid exothermic side reactions.

- Purification : Switch from column chromatography to fractional crystallization for cost efficiency.

- Waste Management : Recover iodine via extraction (e.g., aqueous Na2S2O3) to meet environmental guidelines .

How is this compound utilized in heterocyclic or peptidomimetic synthesis?

Advanced

The iodinated chain serves as a precursor for cyclization reactions (e.g., Heck cyclization to form pyrrolidones) or peptide backbone modifications. For example, coupling with resin-bound amines (Scheme III in ) enables solid-phase synthesis of iodinated peptidomimetics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.